molecular formula C6H10O3 B15052564 (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol

Cat. No.: B15052564
M. Wt: 130.14 g/mol
InChI Key: XXMTWIWOEJYQMH-KVQBGUIXSA-N
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Description

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is a chemical compound with a unique bicyclic structure It is characterized by its hexahydro-furofuran ring system, which consists of two fused tetrahydrofuran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a furan derivative, using hydrogenation techniques. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps for purification, such as distillation or crystallization, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(3aS,5R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol

InChI

InChI=1S/C6H10O3/c7-5-3-4-1-2-8-6(4)9-5/h4-7H,1-3H2/t4-,5+,6+/m0/s1

InChI Key

XXMTWIWOEJYQMH-KVQBGUIXSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@@H](O2)O

Canonical SMILES

C1COC2C1CC(O2)O

Origin of Product

United States

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